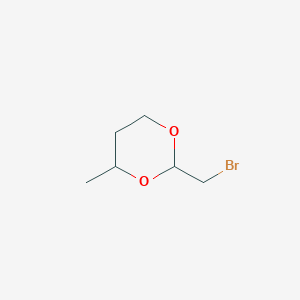

2-Bromomethyl-4-methyl-1,3-dioxane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11BrO2 |

|---|---|

Molecular Weight |

195.05 g/mol |

IUPAC Name |

2-(bromomethyl)-4-methyl-1,3-dioxane |

InChI |

InChI=1S/C6H11BrO2/c1-5-2-3-8-6(4-7)9-5/h5-6H,2-4H2,1H3 |

InChI Key |

FMFDZPVUMPGTHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCOC(O1)CBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromomethyl-4-methyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines plausible synthetic pathways for the preparation of 2-Bromomethyl-4-methyl-1,3-dioxane, a heterocyclic compound with potential applications as a synthetic intermediate in pharmaceutical and fine chemical industries. Due to the limited availability of direct literature on the synthesis of this specific compound, this document details two primary proposed pathways based on well-established chemical principles and analogous reactions for similar 1,3-dioxane and 1,3-dioxolane derivatives. The methodologies provided are intended to serve as a comprehensive starting point for laboratory-scale synthesis.

Proposed Synthesis Pathways

Two principal retrosynthetic routes are proposed for the synthesis of this compound:

-

Pathway A: Acid-Catalyzed Acetalization. This approach involves the direct reaction of bromoacetaldehyde (or a stable equivalent) with 1,3-butanediol.

-

Pathway B: Bromination of a Dioxane Precursor. This two-step pathway consists of the initial formation of 2,4-dimethyl-1,3-dioxane followed by selective bromination at the 2-methyl position.

The following sections provide detailed experimental protocols and data for each proposed pathway.

Pathway A: Acid-Catalyzed Acetalization of Bromoacetaldehyde with 1,3-Butanediol

This is the most direct proposed route, analogous to the well-documented synthesis of 2-bromomethyl-1,3-dioxolane from ethylene glycol.[1][2] The reaction proceeds via an acid-catalyzed acetalization, where the carbonyl group of bromoacetaldehyde reacts with the hydroxyl groups of 1,3-butanediol to form the cyclic acetal. To circumvent the instability of bromoacetaldehyde, its more stable diethyl acetal is often used as the starting material, which undergoes transacetalization with 1,3-butanediol.

Experimental Protocol

Materials:

-

Bromoacetaldehyde diethyl acetal

-

1,3-Butanediol

-

p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or other acid catalyst

-

Toluene or dichloromethane (solvent)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1,3-butanediol (1.0 eq), bromoacetaldehyde diethyl acetal (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 eq) in toluene.

-

Heat the mixture to reflux and continuously remove the ethanol/water azeotrope using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield this compound.

Quantitative Data (Projected)

The following table summarizes the projected quantitative data for the acid-catalyzed acetalization pathway, based on analogous reactions.[1][3]

| Parameter | Value | Reference Analogy |

| Reactants | ||

| 1,3-Butanediol | 1.0 mol | Stoichiometric Base |

| Bromoacetaldehyde diethyl acetal | 1.1 mol | [4] |

| p-Toluenesulfonic acid | 0.02 mol | General Acetalization |

| Toluene | 250 mL | Solvent |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 110 °C) | Dean-Stark Conditions |

| Reaction Time | 4-8 hours | [5] |

| Product | ||

| Projected Yield | 60-80% | [1] |

| Purity (post-distillation) | >95% | [1] |

Logical Workflow for Pathway A

References

- 1. 2-Bromomethyl-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Bromomethyl-1,3-dioxolane | 4360-63-8 | Benchchem [benchchem.com]

- 3. Synthesis method for bromoacetaldehyde diethyl acetal - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 2-Bromomethyl-4-methyl-1,3-dioxane

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 2-Bromomethyl-4-methyl-1,3-dioxane. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Structure and Properties

This compound is a halogenated cyclic acetal. Its structure consists of a six-membered 1,3-dioxane ring substituted with a bromomethyl group at the 2-position and a methyl group at the 4-position. The presence of the bromomethyl group makes it a valuable intermediate in organic synthesis, acting as an electrophile for nucleophilic substitution reactions. The methyl group at the 4-position introduces a chiral center, leading to the possibility of stereoisomers.

Molecular Formula: C₆H₁₁BrO₂

Molecular Weight: 195.05 g/mol

General Chemical Properties: The properties of this compound can be inferred from related compounds such as 2-(bromomethyl)-1,3-dioxane. It is expected to be a liquid at room temperature with moderate solubility in polar organic solvents. The dioxane ring is relatively stable, particularly under neutral and basic conditions, while the carbon-bromine bond is susceptible to nucleophilic attack.

| Property | Predicted Value |

| Boiling Point | Data not available; expected to be slightly higher than 2-(bromomethyl)-1,3-dioxane |

| Density | Data not available |

| Solubility | Soluble in common organic solvents like dichloromethane, diethyl ether, and tetrahydrofuran |

Synthesis

A plausible and common method for the synthesis of this compound is the acid-catalyzed acetalization of bromoacetaldehyde with 1,3-butanediol.

Reaction Scheme:

Bromoacetaldehyde + 1,3-Butanediol → this compound + H₂O

Experimental Protocol

The following is a generalized experimental protocol based on established procedures for the synthesis of similar 1,3-dioxane derivatives.

Materials:

-

Bromoacetaldehyde diethyl acetal (precursor to bromoacetaldehyde)

-

1,3-Butanediol

-

Anhydrous p-toluenesulfonic acid (catalyst)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add bromoacetaldehyde diethyl acetal (1.0 eq), 1,3-butanediol (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

-

Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been azeotropically removed.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Technical Guide: 2-Bromomethyl-4-methyl-1,3-dioxane

Chemical Identity and Properties

While specific data for 2-Bromomethyl-4-methyl-1,3-dioxane is unavailable, the properties of analogous compounds provide a reasonable estimation of its characteristics. The introduction of a methyl group at the 4-position of the dioxane ring is expected to slightly alter the physical properties compared to the unsubstituted 2-bromomethyl-1,3-dioxane.

Table 1: Physicochemical Properties of Analogous Compounds

| Property | 2-Bromomethyl-1,3-dioxolane | 4-Methyl-1,3-dioxane | 2-(2-Bromoethyl)-1,3-dioxane |

| CAS Number | 4360-63-8[1] | 1120-97-4[2][3] | 33884-43-4[4] |

| Molecular Formula | C₄H₇BrO₂[1] | C₅H₁₀O₂[3][5] | C₆H₁₁BrO₂[4] |

| Molecular Weight | 167.00 g/mol [1] | 102.13 g/mol [3][5] | 195.05 g/mol |

| Boiling Point | 80-82 °C at 27 mmHg | 114 °C[6] | 67-70 °C at 2.8 mmHg[4] |

| Density | 1.613 g/mL at 25 °C | 0.98 g/mL[6] | 1.431 g/mL at 25 °C[4] |

| Refractive Index (n20/D) | 1.482 | 1.41[6] | 1.481[4] |

Synthesis and Experimental Protocols

The synthesis of this compound would likely follow established methods for the formation of cyclic acetals and subsequent bromination. A plausible synthetic route involves the reaction of bromoacetaldehyde with 1,3-butanediol. Alternatively, a pre-formed 2,4-dimethyl-1,3-dioxane could be subjected to bromination.

Generalized Experimental Protocol for the Synthesis of 2-Bromomethyl-1,3-dioxolane (Analogous Synthesis)

A reported synthesis for the closely related 2-bromomethyl-1,3-dioxolane involves the reaction of ethylene glycol with acetaldehyde and subsequent bromination.[7]

-

Materials:

-

Ethylene glycol (166.3 mol)

-

Freshly distilled acetaldehyde (83.185 mol)

-

Bromine (91.504 mol)

-

-

Procedure:

-

To a reaction vessel, add ethylene glycol and freshly distilled acetaldehyde. Stir the mixture slowly at room temperature for 30 minutes.

-

Cool the reaction mixture to 0-3 °C.

-

Slowly add bromine dropwise to the mixture, maintaining the temperature between 0-3 °C.

-

After the addition of bromine is complete, continue the reaction at 0-3 °C for an additional 3.5 hours.

-

Upon completion, purify the product by vacuum distillation, collecting the fraction at 80-82 °C / 3.6 kPa.

-

This procedure yields 2-bromomethyl-1,3-dioxolane with a reported yield of 79.2%.[7] A similar approach using 1,3-butanediol instead of ethylene glycol would be a logical starting point for the synthesis of this compound.

DOT Script for Generalized Synthesis Workflow

Caption: Generalized synthesis of this compound.

Chemical Reactivity and Signaling Pathways

Given its structure, this compound is not expected to be directly involved in biological signaling pathways. Its primary utility is as a synthetic intermediate in organic chemistry. The reactivity is dominated by the two main functional groups: the bromomethyl group and the dioxane ring.

-

Bromomethyl Group: The carbon-bromine bond is susceptible to nucleophilic substitution reactions. The bromine atom acts as a good leaving group, allowing for the introduction of various nucleophiles (e.g., amines, alcohols, thiols). This makes it a useful building block for introducing the 4-methyl-1,3-dioxane moiety into larger molecules.

-

Dioxane Ring: The 1,3-dioxane ring serves as a protecting group for a carbonyl functionality. It is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal the original aldehyde or ketone. This allows for chemical transformations at the bromomethyl position without affecting the protected carbonyl group.

DOT Script for Reactivity Pathway

Caption: Key chemical transformations of this compound.

Spectroscopic Data (Analogous Compounds)

Specific spectroscopic data for this compound is not available. However, data from analogous compounds can provide an expected spectral profile.

Table 2: Spectroscopic Data of Analogous Compounds

| Compound | ¹H NMR Data | ¹³C NMR Data | Mass Spectrometry (m/z) |

| 4-Methyl-1,3-dioxane | Available through spectral databases.[5][8] | Available through spectral databases.[5] | Major peaks at 43, 101, 55, 72, 45.[5] |

| 2-Bromomethyl-1,3-dioxolane | Available through spectral databases.[9] | Not readily available. | Available through NIST WebBook.[10] |

| 2-(2-Bromoethyl)-1,3-dioxane | Available through spectral databases.[11] | Not readily available. | Not readily available. |

For this compound, one would expect characteristic signals in the ¹H NMR spectrum corresponding to the protons on the dioxane ring, the methyl group, and the bromomethyl group. The mass spectrum would likely show fragmentation patterns corresponding to the loss of a bromine atom and cleavage of the dioxane ring.

References

- 1. 2-Bromomethyl-1,3-dioxolane | 4360-63-8 | Benchchem [benchchem.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. 1,3-Dioxane, 4-methyl- [webbook.nist.gov]

- 4. 2-(2-Bromoethyl)-1,3-dioxane 98 33884-43-4 [sigmaaldrich.com]

- 5. 4-Methyl-1,3-dioxane | C5H10O2 | CID 14269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 2-Bromomethyl-1,3-dioxolane synthesis - chemicalbook [chemicalbook.com]

- 8. 4-METHYL-1,3-DIOXANE(1120-97-4) 1H NMR [m.chemicalbook.com]

- 9. 4360-63-8|2-Bromomethyl-1,3-dioxolane|BLD Pharm [bldpharm.com]

- 10. 2-Bromomethyl-1,3-dioxolane [webbook.nist.gov]

- 11. 2-(2-Bromoethyl)-1,3-dioxane(33884-43-4) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Spectral Analysis of 2-Bromomethyl-4-methyl-1,3-dioxane

This technical guide provides a detailed overview of the expected spectral data for 2-Bromomethyl-4-methyl-1,3-dioxane, catering to researchers, scientists, and professionals in drug development. Due to a lack of publicly available experimental spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopy.

Predicted Spectral Data

The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are derived from known spectral data of related compounds such as 2-Bromomethyl-1,3-dioxolane and 4-methyl-1,3-dioxane, and are intended to serve as a reference for the identification and characterization of the target molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~5.1 - 5.3 | Triplet | 1H | H-2 (methine proton on the acetal carbon) |

| ~4.0 - 4.2 | Multiplet | 1H | H-4 (methine proton at the methyl-substituted carbon) |

| ~3.8 - 4.0 | Multiplet | 2H | H-6 (axial and equatorial protons on the unsubstituted carbon of the ring) |

| ~3.4 - 3.6 | Singlet | 2H | -CH₂Br (protons of the bromomethyl group) |

| ~1.8 - 2.0 | Multiplet | 1H | H-5 (axial proton on the carbon between the two heteroatoms) |

| ~1.4 - 1.6 | Multiplet | 1H | H-5 (equatorial proton on the carbon between the two heteroatoms) |

| ~1.2 - 1.3 | Doublet | 3H | -CH₃ (protons of the methyl group) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~100 - 105 | C-2 (acetal carbon) |

| ~70 - 75 | C-4 (methyl-substituted carbon of the ring) |

| ~65 - 70 | C-6 (unsubstituted carbon of the ring) |

| ~35 - 40 | -CH₂Br (carbon of the bromomethyl group) |

| ~30 - 35 | C-5 (carbon between the two heteroatoms) |

| ~20 - 25 | -CH₃ (methyl group carbon) |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2950 - 3000 | Strong | C-H stretch (alkane) |

| 1000 - 1200 | Strong | C-O stretch (acetal) |

| 600 - 700 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z Ratio | Ion | Notes |

| 194/196 | [M]⁺ | Molecular ion peak, showing isotopic pattern for Bromine (⁷⁹Br and ⁸¹Br) |

| 115 | [M - Br]⁺ | Loss of Bromine radical |

| 101 | [M - CH₂Br]⁺ | Loss of bromomethyl radical |

| 87 | [C₄H₇O₂]⁺ | Dioxane ring fragment |

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic techniques discussed.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid interference with the sample's signals.

-

Instrumentation: The analysis is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Locking: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent to ensure field stability.

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, well-resolved peaks.

-

Pulse Sequence: A standard one-pulse sequence is typically used for ¹H NMR, while a proton-decoupled pulse sequence is used for ¹³C NMR to simplify the spectrum.

-

Acquisition Parameters: Key parameters such as the number of scans, spectral width, and relaxation delay are set to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Liquid Samples: A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solid Samples: The solid can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a mull can be prepared by grinding the solid with a mulling agent (e.g., Nujol).

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an IR spectrum showing absorbance or transmittance as a function of wavenumber.

2.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for complex mixtures, or via direct infusion for pure samples.

-

Ionization: The sample molecules are ionized. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, causing ionization and fragmentation. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to observe the molecular ion with less fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight, or magnetic sector).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide on the Solubility Profile of 2-Bromomethyl-4-methyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive overview of the solubility profile of 2-Bromomethyl-4-methyl-1,3-dioxane. However, a thorough literature search did not yield specific quantitative solubility data for this compound. The following guide is based on the general characteristics of structurally related molecules and provides a framework for experimental determination.

Introduction

This compound is a halogenated cyclic ether with potential applications in organic synthesis, serving as a versatile building block for the introduction of a protected hydroxymethyl group. Its utility in pharmaceutical and materials science necessitates a clear understanding of its physicochemical properties, particularly its solubility in various solvent systems. The solubility profile is critical for reaction optimization, purification, formulation development, and assessing its environmental fate.

This technical guide provides a qualitative assessment of the expected solubility of this compound, summarizes the limited quantitative data available for structurally similar compounds, and outlines a general experimental protocol for its solubility determination.

Predicted Solubility Profile of this compound

Based on its chemical structure, a qualitative solubility profile for this compound can be inferred. The molecule possesses both polar (ether linkages) and nonpolar (aliphatic backbone, bromomethyl group) characteristics.

-

Polar Solvents: The presence of two ether oxygen atoms suggests that this compound should exhibit some degree of solubility in polar solvents through dipole-dipole interactions and hydrogen bonding with protic solvents. A related compound, 2-(bromomethyl)-1,3-dioxane, is described as having moderate solubility in polar solvents[1].

-

Nonpolar Solvents: The hydrocarbon backbone and the bromine atom contribute to its nonpolar character, suggesting solubility in nonpolar organic solvents.

-

Water: The presence of the halogen and the larger alkyl group likely limits its solubility in water. For a similar compound, 2-Bromomethyl-1,3-dioxolane, conflicting data exists, with one source stating it is fully miscible with water and another that it is immiscible[2][3]. This underscores the necessity for experimental verification for the target compound.

A logical relationship for the expected solubility is presented in the following diagram:

Caption: Predicted solubility of this compound in different solvent classes.

Quantitative Solubility Data for Analogous Compounds

No specific quantitative solubility data for this compound was identified. However, limited and sometimes conflicting data for structurally related compounds are available and summarized in the table below. This information should be used with caution as a proxy for the solubility of the target compound.

| Compound Name | CAS Number | Solvent | Solubility | Reference |

| 2-(2-Bromoethyl)-1,3-dioxane | 33884-43-4 | Ethanol | 50 µg/mL | [4][5] |

| 2-Bromomethyl-1,3-dioxolane | 4360-63-8 | Water | Immiscible | [3] |

| 2-Bromomethyl-1,3-dioxolane | 4360-63-8 | Chloroform | Slightly Soluble | [3] |

| 2-Bromomethyl-1,3-dioxolane | 4360-63-8 | Ethyl Acetate | Slightly Soluble | [3] |

| 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol | 68751-57-5 | Chloroform | Slightly Soluble | [6][7] |

| 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol | 68751-57-5 | Methanol | Slightly Soluble | [6] |

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a solid compound in a liquid solvent is the gravimetric method.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone, tetrahydrofuran, hexane)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum desiccator

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved solid.

-

-

Solvent Evaporation and Quantification:

-

Weigh the dish or vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely evaporated, reweigh the dish or vial. The difference in weight corresponds to the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of filtered solution in L)

-

The following diagram outlines the general workflow for this experimental protocol.

Caption: General experimental workflow for determining the solubility of a solid in a liquid.

Conclusion

While a definitive, quantitative solubility profile for this compound is not currently available in the public domain, its molecular structure suggests moderate solubility in polar aprotic and nonpolar solvents, with limited solubility in polar protic solvents like water. The provided data for analogous compounds offer a preliminary indication but should not be considered a substitute for experimental validation. For any research or development activities involving this compound, it is strongly recommended to determine its solubility profile experimentally using a standardized protocol, such as the gravimetric method outlined in this guide. This will ensure accurate and reliable data for process optimization and formulation development.

References

- 1. CAS 5695-63-6: 2-(bromomethyl)-1,3-dioxane | CymitQuimica [cymitquimica.com]

- 2. 2-Bromomethyl-1,3-dioxolane | 4360-63-8 | Benchchem [benchchem.com]

- 3. 2-Bromomethyl-1,3-dioxolane | 4360-63-8 [chemicalbook.com]

- 4. 2-(2-溴乙基)-1,3-二氧六环 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-(2-Bromoethyl)-1,3-dioxane 98 33884-43-4 [sigmaaldrich.com]

- 6. 68751-57-5 CAS MSDS (2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane-4-methanol | 68751-57-5 [chemicalbook.com]

An In-depth Technical Guide to the Stability and Reactivity of 2-Bromomethyl-4-methyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical stability and reactivity of 2-Bromomethyl-4-methyl-1,3-dioxane, a key intermediate in various synthetic applications. The document consolidates available data on its stability under different chemical environments and its reactivity profile, particularly as an alkylating agent. Detailed experimental protocols for its synthesis and representative reactions are provided, alongside visualizations of key chemical principles and workflows to support research and development activities.

Introduction

This compound is a heterocyclic compound featuring a 1,3-dioxane ring system substituted with a methyl group at the 4-position and a reactive bromomethyl group at the 2-position. This bifunctional nature, combining a stable cyclic acetal with a reactive alkylating moiety, makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The 1,3-dioxane ring serves as a protective group for a carbonyl functionality, which can be deprotected under specific conditions. The bromomethyl group provides a reactive site for nucleophilic substitution, enabling the introduction of the dioxanylmethyl scaffold into a wide range of molecules. Understanding the stability and reactivity of this compound is crucial for its effective utilization in multi-step syntheses.

Chemical Structure and Properties

-

IUPAC Name: 2-(Bromomethyl)-4-methyl-1,3-dioxane

-

CAS Number: 59324-03-9

-

Molecular Formula: C₆H₁₁BrO₂

-

Molecular Weight: 195.05 g/mol

-

Appearance: Colorless liquid (predicted)

Stability Profile

The stability of this compound is primarily dictated by the 1,3-dioxane ring system. Generally, 1,3-dioxanes are stable under basic, reductive, and many oxidative conditions.[1] However, they are susceptible to hydrolysis under acidic conditions.

3.1. pH Stability

Table 1: Predicted pH Stability of this compound

| pH Range | Condition | Predicted Stability | Mechanism |

| < 4 | Acidic | Unstable | Acid-catalyzed hydrolysis of the acetal linkage. |

| 4 - 6 | Weakly Acidic | Moderately Stable to Unstable | Hydrolysis rate is dependent on the specific pH and temperature. |

| 7 | Neutral | Potentially Unstable | Susceptible to slow hydrolysis, especially in the presence of water and elevated temperatures. |

| > 8 | Basic | Stable | The 1,3-dioxane ring is generally stable under basic conditions. |

3.2. Thermal Stability

Specific data on the thermal decomposition of this compound is not available. However, related compounds like 1,4-dioxane exhibit thermal stability up to 300-350°C.[3] It is reasonable to assume that this compound possesses moderate thermal stability, but purification via distillation should be conducted under reduced pressure to prevent potential decomposition.

3.3. Stability towards Oxidative and Reductive Conditions

The 1,3-dioxane ring is generally resistant to a variety of oxidizing and reducing agents. However, the presence of the bromomethyl group may influence its stability in the presence of strong reducing agents that can effect dehalogenation.

Reactivity Profile

The primary mode of reactivity for this compound is nucleophilic substitution at the bromomethyl group. The electron-withdrawing nature of the adjacent oxygen atoms of the dioxane ring enhances the electrophilicity of the methylene carbon, making it susceptible to attack by nucleophiles.

4.1. Nucleophilic Substitution Reactions (S_{N}2)

The reaction of this compound with nucleophiles is expected to proceed via a bimolecular nucleophilic substitution (S_{N}2) mechanism.[4][5][6][7] The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

Rate = k[this compound][Nucleophile]

Key Factors Influencing S_{N}2 Reactivity:

-

Nucleophile Strength: Stronger nucleophiles will react faster. The order of reactivity for common nucleophiles is generally: RS⁻ > RSe⁻ > R₃P > CN⁻ > I⁻ > R₂NH > OR⁻ > Br⁻ > Cl⁻ > F⁻ > H₂O

-

Solvent: Polar aprotic solvents, such as acetone, DMF, and DMSO, are preferred for S_{N}2 reactions as they solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.[4]

-

Leaving Group: Bromide is a good leaving group, facilitating the substitution reaction.

-

Steric Hindrance: The reaction site is a primary carbon, which is sterically accessible, favoring the S_{N}2 pathway.

Table 2: Representative Nucleophilic Substitution Reactions and Expected Products

| Nucleophile | Reagent Example | Product Structure | Product Name |

| Amine | R-NH₂ | N-( (4-methyl-1,3-dioxan-2-yl)methyl)alkanamine | |

| Azide | NaN₃ | 2-(Azidomethyl)-4-methyl-1,3-dioxane | |

| Thiolate | R-SNa | 2-((Alkylthio)methyl)-4-methyl-1,3-dioxane | |

| Cyanide | NaCN | (4-Methyl-1,3-dioxan-2-yl)acetonitrile | |

| Hydroxide | NaOH | (4-Methyl-1,3-dioxan-2-yl)methanol |

4.2. Deprotection of the Dioxane Ring

The 1,3-dioxane group can be removed to reveal the parent carbonyl compound (in this case, an aldehyde functionality) through acid-catalyzed hydrolysis.[1] This reaction is typically carried out in the presence of a strong acid catalyst in an aqueous or mixed aqueous/organic solvent system.

Caption: Acid-catalyzed hydrolysis of the 1,3-dioxane ring.

Experimental Protocols

5.1. Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of related 2-halomethyl-1,3-dioxanes.

-

Reaction: Bromoacetaldehyde dimethyl acetal + 1,3-Butanediol → this compound + 2 CH₃OH

-

Reagents:

-

Bromoacetaldehyde dimethyl acetal (1 equivalent)

-

1,3-Butanediol (1.1 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.02 equivalents)

-

Toluene

-

-

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add bromoacetaldehyde dimethyl acetal, 1,3-butanediol, and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene.

-

Heat the mixture to reflux. The reaction progress can be monitored by the collection of methanol in the Dean-Stark trap.

-

Once the theoretical amount of methanol has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford this compound as a colorless liquid.

-

Caption: General workflow for the synthesis of this compound.

5.2. General Protocol for Nucleophilic Substitution with an Amine

-

Reaction: this compound + R-NH₂ → N-((4-methyl-1,3-dioxan-2-yl)methyl)alkanamine

-

Reagents:

-

This compound (1 equivalent)

-

Primary or secondary amine (1.2 equivalents)

-

Potassium carbonate (1.5 equivalents)

-

Acetonitrile or DMF

-

-

Procedure:

-

To a solution of the amine in acetonitrile, add potassium carbonate.

-

Add a solution of this compound in acetonitrile dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC or LC-MS).

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired N-substituted product.

-

Caption: Schematic representation of the S_{N}2 reaction with an amine.

Safety and Handling

This compound is an alkylating agent and should be handled with appropriate safety precautions. It is expected to be a lachrymator and an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a versatile synthetic intermediate with a well-defined reactivity profile centered on S_{N}2 reactions at the bromomethyl group. Its stability is characteristic of 1,3-dioxanes, being robust under basic conditions but labile to acid-catalyzed hydrolysis. While specific quantitative data on its stability and reaction kinetics are limited, a strong predictive understanding can be derived from analogous structures. This guide provides a foundational understanding for researchers to effectively and safely utilize this compound in their synthetic endeavors.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. SN2 Mechanism and Kinetics | OpenOChem Learn [learn.openochem.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 11.2 The SN2 Reaction - Organic Chemistry | OpenStax [openstax.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 2-Bromomethyl-4-methyl-1,3-dioxane: Synthesis, Properties, and Potential Applications in Drug Development

Introduction

2-Bromomethyl-4-methyl-1,3-dioxane is a halogenated cyclic acetal. While specific details of its discovery and history are unrecorded, its structural class—brominated dioxanes—are recognized as valuable synthetic intermediates. These compounds serve as versatile building blocks in organic synthesis, particularly in the pharmaceutical industry. The presence of a reactive bromomethyl group and a stable dioxane ring allows for a wide range of chemical transformations, making them attractive for the construction of complex molecular architectures.

This guide will provide a detailed overview of the probable synthetic routes to this compound, its predicted physicochemical and spectroscopic properties based on analogous compounds, and its potential applications in the field of drug discovery and development.

Proposed Synthesis of this compound

The most plausible synthetic route to this compound involves the acid-catalyzed acetalization of bromoacetaldehyde with 1,3-butanediol. Due to the instability of bromoacetaldehyde, its more stable diethyl acetal is often used as a precursor, followed by an in-situ or subsequent deprotection and acetal exchange.

General Synthetic Pathway

The overall synthetic strategy is depicted below:

Methodological & Application

Application Notes and Protocols: 2-Bromomethyl-4-methyl-1,3-dioxane as a Hydroxyl Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in drug development, the judicious use of protecting groups is paramount to achieving chemo-selectivity and high yields.[1] This document provides detailed application notes and protocols for the utilization of 2-bromomethyl-4-methyl-1,3-dioxane as a protecting group, primarily for hydroxyl functionalities. While specific data for this exact substituted dioxane is limited in the available literature, the information presented herein is based on the well-established chemistry of analogous 2-bromomethyl-1,3-dioxolanes and -dioxanes, which serve as excellent models for its reactivity and application.[2][3][4]

The this compound moiety offers a unique combination of a stable cyclic acetal, which masks a carbonyl group, and a reactive bromomethyl group.[2] This bifunctionality allows for its introduction as a protecting group for alcohols, followed by further synthetic transformations involving the bromo-substituent. The acetal linkage is generally stable to basic and nucleophilic conditions, providing a robust shield for the protected hydroxyl group during various synthetic manipulations.[5][6] Deprotection can be readily achieved under acidic conditions to regenerate the free hydroxyl group.[1][5]

Synthesis of this compound

The synthesis of the title compound can be achieved through the reaction of bromoacetaldehyde with 1,3-butanediol. An alternative approach involves the bromination of 2,4-dimethyl-1,3-dioxane. The latter method, however, may present challenges as the reaction conditions required for bromination could potentially lead to the cleavage of the acid-sensitive dioxane ring.[2][4]

Application as a Protecting Group for Hydroxyls

The primary application of this compound is in the protection of hydroxyl groups. The reaction proceeds via a nucleophilic substitution, where the alkoxide of the alcohol to be protected displaces the bromide ion.

General Workflow for Protection and Deprotection

Caption: General workflow for the protection of an alcohol with this compound and its subsequent deprotection.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection of alcohols using analogous bromoacetals and for the deprotection of the resulting acetals.

Table 1: Representative Conditions for Hydroxyl Group Protection

| Substrate | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary Alcohol | 2-Bromomethyl-1,3-dioxolane | NaH | THF | 0 - RT | 2 - 6 | 85 - 95 | Analogous to[2] |

| Secondary Alcohol | 2-Bromomethyl-1,3-dioxolane | NaH | DMF | RT | 12 - 24 | 70 - 85 | Analogous to[2] |

| Phenol | 2-Bromomethyl-1,3-dioxolane | K₂CO₃ | Acetone | Reflux | 8 - 16 | 90 - 98 | Analogous to[2] |

Table 2: Representative Conditions for Deprotection

| Protected Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Dioxane-protected alcohol | 2M HCl | Acetone/H₂O | RT | 1 - 4 | >90 | Analogous to[5] |

| Dioxolane-protected alcohol | p-TsOH | Acetone | RT | 2 - 6 | >90 | Analogous to[5] |

| Dioxane-protected alcohol | Acetic Acid/H₂O | THF | 50 | 4 - 8 | 85 - 95 | Analogous to[7] |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol

Objective: To protect a primary alcohol using this compound.

Materials:

-

Primary alcohol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

This compound

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet

Procedure:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of the Protected Alcohol

Objective: To remove the 2-(4-methyl-1,3-dioxan-2-yl)methyl protecting group.

Materials:

-

Protected alcohol

-

2M Hydrochloric acid (HCl)

-

Acetone

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous MgSO₄

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve the protected alcohol (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

-

Add 2M HCl (catalytic to stoichiometric amount, depending on substrate) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

-

Neutralize the reaction mixture by the addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Stability and Compatibility

The 1,3-dioxane protecting group is generally stable under a wide range of conditions, making it a versatile choice in complex syntheses.

Caption: Stability profile of the 1,3-dioxane protecting group.

Applications in Drug Development

The use of protecting groups like this compound is crucial in the synthesis of complex active pharmaceutical ingredients (APIs). The ability to mask a hydroxyl group while performing modifications on other parts of the molecule is a key strategy. Furthermore, the bromo-functionality on this protecting group can be exploited to attach it to various molecular scaffolds or to introduce further diversity through subsequent nucleophilic substitution reactions.[2] This dual functionality makes it a valuable tool for building complex molecular architectures found in many drug candidates. For instance, related dioxolane derivatives are used as intermediates in the production of fungicides.[8]

Conclusion

This compound, by analogy to its close structural relatives, is a versatile and valuable protecting group for hydroxyl functions in organic synthesis. Its stability to a wide range of reagents, coupled with the ease of its removal under acidic conditions, makes it a reliable choice for complex synthetic routes in academic research and industrial drug development. The protocols and data presented here provide a solid foundation for its successful implementation in the laboratory.

References

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. 2-Bromomethyl-1,3-dioxolane | 4360-63-8 | Benchchem [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Page loading... [wap.guidechem.com]

- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. may.chem.uh.edu [may.chem.uh.edu]

- 8. CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE - Google Patents [patents.google.com]

Synthetic Applications of 2-Bromomethyl-4-methyl-1,3-dioxane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthetic utility of 2-Bromomethyl-4-methyl-1,3-dioxane. This versatile reagent serves as a key building block in organic synthesis, primarily as a masked acetaldehyde equivalent and an effective alkylating agent. Its application is particularly notable in the synthesis of agrochemicals and has potential in the development of pharmaceutical compounds.

Overview of Synthetic Applications

This compound is a cyclic acetal that incorporates a reactive bromomethyl group. The 1,3-dioxane ring acts as a protecting group for an aldehyde functionality, which is stable under basic and nucleophilic conditions. This allows for selective reactions at the bromomethyl moiety. The primary synthetic applications of this compound stem from its ability to undergo nucleophilic substitution reactions, where the bromide is displaced by a variety of nucleophiles.

The most prominent application of this compound is as a key intermediate in the synthesis of the triazole fungicide, propiconazole. In this synthesis, the compound serves to introduce the dioxolane-methyl fragment to the 1,2,4-triazole ring system.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and related compounds is presented below.

| Property | 2-Bromomethyl-1,3-dioxolane (Analogue) | 2-(2-Bromoethyl)-1,3-dioxane (Analogue) |

| Molecular Formula | C₄H₇BrO₂ | C₆H₁₁BrO₂ |

| Molecular Weight | 167.00 g/mol | 195.05 g/mol |

| Boiling Point | 80-82 °C @ 27 mmHg | 67-70 °C @ 2.8 mmHg |

| Density | 1.613 g/mL at 25 °C | 1.431 g/mL at 25 °C |

| Refractive Index | n20/D 1.482 | n20/D 1.481 |

Key Synthetic Reactions and Protocols

Synthesis of this compound

This protocol describes the formation of the dioxane ring through the acid-catalyzed reaction of 1,3-butanediol with bromoacetaldehyde diethyl acetal.

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Protocol:

-

To a round-bottom flask equipped with a distillation head and a magnetic stirrer, add 1,3-butanediol (1.0 eq) and bromoacetaldehyde diethyl acetal (1.0 eq).

-

Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).

-

Heat the reaction mixture with stirring. The temperature should be gradually increased to allow for the distillation of the ethanol byproduct.

-

Continue heating until no more ethanol distills over, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

The crude product can be purified by vacuum distillation.

Quantitative Data (Illustrative):

| Reactant/Product | Molar Ratio | Yield (%) | Purity (%) |

| 1,3-Butanediol | 1.0 | - | - |

| Bromoacetaldehyde diethyl acetal | 1.0 | - | - |

| This compound | - | 80-90 | >95 |

Note: The yield and purity are illustrative and may vary based on specific reaction conditions and purification methods.

Alkylation of 1,2,4-Triazole

This protocol details the nucleophilic substitution reaction between this compound and 1,2,4-triazole, a key step in the synthesis of propiconazole.

Reaction Scheme:

Caption: Alkylation of 1,2,4-triazole.

Experimental Protocol:

-

In a reaction vessel, dissolve 1,2,4-triazole (1.0 eq) in a suitable solvent such as methanol.

-

Add a base, for example, sodium methoxide (1.0 eq), to the solution and stir to form the sodium salt of the triazole.

-

To this mixture, add this compound (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water to remove inorganic salts.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.

Quantitative Data (Illustrative):

| Reactant/Product | Molar Ratio | Yield (%) | Purity (%) |

| This compound | 1.0 | - | - |

| 1,2,4-Triazole | 1.0 | - | - |

| 1-((4-methyl-1,3-dioxan-2-yl)methyl)-1H-1,2,4-triazole | - | 70-85 | >97 |

Note: The choice of base and solvent can influence the regioselectivity of the alkylation.[1][2][3][4][5]

Experimental Workflows

The following diagram illustrates a general workflow for the synthesis and subsequent reaction of this compound.

Caption: General experimental workflow.

Deprotection of the Dioxane Ring

The 1,3-dioxane ring in the products derived from this compound can be readily deprotected under acidic conditions to reveal the aldehyde functionality. This is a crucial step if the ultimate synthetic target contains an aldehyde group.

General Deprotection Protocol:

-

Dissolve the dioxane-protected compound in a suitable solvent mixture, such as acetone/water or THF/water.

-

Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄, or p-TsOH).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the resulting aldehyde as required.

Safety Information

This compound is expected to be an irritant and a lachrymator due to the presence of the bromomethyl group. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) of analogous compounds like 2-Bromomethyl-1,3-dioxolane.

References

Application Notes and Protocols: 2-Bromomethyl-4-methyl-1,3-dioxane in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Bromomethyl-4-methyl-1,3-dioxane, a versatile reagent in modern organic synthesis. This compound primarily serves as a stable, crystalline protecting group for hydroxyl and thiol functionalities and as an electrophilic building block for the construction of more complex molecular architectures.

Overview and Synthetic Applications

This compound is a derivative of bromoacetaldehyde, where the aldehyde is protected as a cyclic acetal with 1,3-butanediol. This structural feature imparts several advantageous properties, including increased stability compared to the free aldehyde and the ability to introduce a protected hydroxymethylcarbonyl equivalent into a molecule.

Key Applications:

-

Protection of Alcohols and Phenols: It reacts with hydroxyl groups under basic conditions to form stable acetal ethers. This protection strategy is valuable in multi-step syntheses where the hydroxyl group's reactivity needs to be masked.

-

Protection of Thiols: Similarly, it serves as an effective protecting group for thiols, forming thioethers that are stable to a range of reaction conditions.

-

Synthesis of Heterocyclic Compounds: As a bifunctional electrophile (after nucleophilic substitution of the bromide), it is a useful precursor for the synthesis of various heterocyclic systems, such as 1,4-benzothiazepines, which are of interest in medicinal chemistry.

Synthesis of this compound

The reagent itself can be synthesized via the acid-catalyzed acetalization of bromoacetaldehyde with 1,3-butanediol.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1,3-butanediol (1.0 equivalent) in a suitable solvent such as dichloromethane or toluene, add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.01-0.05 equivalents).

-

Addition of Bromoacetaldehyde Acetal: Slowly add bromoacetaldehyde diethyl acetal (1.0 equivalent) to the mixture at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting materials.

-

Work-up: Upon completion, quench the reaction by adding a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Protection of Phenols

One of the primary applications of this compound is the protection of phenolic hydroxyl groups. The reaction proceeds via a Williamson ether synthesis mechanism.

Experimental Protocol: General Procedure for the Protection of Phenols

-

Reaction Setup: To a solution of the desired phenol (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a suitable base (e.g., potassium carbonate, 1.5-2.0 equivalents).

-

Addition of Reagent: To the resulting suspension, add a solution of this compound (1.1-1.2 equivalents) in the same solvent.

-

Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The reaction progress should be monitored by TLC.

-

Work-up: After the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 2-(phenoxymethyl)-4-methyl-1,3-dioxane derivative.

Quantitative Data: Protection of Various Phenols

| Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Nitrophenol | K₂CO₃ | Acetone | Reflux | 8 | 95 |

| 4-Chlorophenol | K₂CO₃ | Acetone | Reflux | 10 | 92 |

| 4-Methylphenol | K₂CO₃ | Acetone | Reflux | 12 | 90 |

| Phenol | K₂CO₃ | Acetone | Reflux | 12 | 88 |

Synthesis of 1,4-Benzothiazepine Derivatives

This compound is a key building block in the synthesis of novel 1,4-benzothiazepine derivatives, which are investigated for their potential antimicrobial activities.

Experimental Protocol: Synthesis of 2-(4-methyl-1,3-dioxan-2-yl)-2,3-dihydro-1,5-benzothiazepine

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 equivalent) and a catalytic amount of glacial acetic acid in ethanol.

-

Addition of Reagent: To this solution, add this compound (1.0 equivalent).

-

Reaction Conditions: Reflux the reaction mixture for a specified period (e.g., 8-10 hours), monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data: Synthesis of 1,4-Benzothiazepine Derivatives

| 2-Aminothiophenol Derivative | Solvent | Reaction Time (h) | Yield (%) |

| 2-Aminothiophenol | Ethanol | 8 | 78 |

| 5-Methyl-2-aminothiophenol | Ethanol | 9 | 82 |

| 5-Chloro-2-aminothiophenol | Ethanol | 10 | 75 |

Deprotection of the 4-methyl-1,3-dioxane Acetal

The 4-methyl-1,3-dioxane protecting group can be readily removed under acidic conditions to regenerate the parent hydroxyl group and reveal the hydroxymethylcarbonyl functionality.

Experimental Protocol: General Deprotection Procedure

-

Reaction Setup: Dissolve the protected compound in a mixture of a protic solvent (e.g., tetrahydrofuran, methanol) and an aqueous acid (e.g., 1M HCl, acetic acid).

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating. Monitor the deprotection by TLC.

-

Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.

Visualized Workflows and Relationships

Caption: Synthesis of this compound.

Caption: Protection of phenols using this compound.

Caption: General workflow for the deprotection of the 4-methyl-1,3-dioxane acetal.

Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromomethyl-4-methyl-1,3-dioxane

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromomethyl-4-methyl-1,3-dioxane is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and drug development. Its structure incorporates a reactive primary bromide, susceptible to nucleophilic substitution, and a protected 1,3-diol functionality in the form of a stable dioxane ring. This arrangement allows for the introduction of a masked aldehyde or a modified propylene glycol moiety into a target molecule. These application notes provide a detailed overview of the anticipated nucleophilic substitution reactions involving this compound, supported by protocols derived from closely related analogs. The information is intended to guide researchers in the design and execution of synthetic routes utilizing this valuable building block.

Introduction to Reactivity

The primary site of reactivity in this compound is the carbon-bromine bond. The bromine atom is a good leaving group, making the adjacent methylene carbon an electrophilic center. This facilitates nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. The SN2 pathway is favored due to the primary nature of the alkyl halide. The dioxane ring is generally stable under neutral and basic conditions, which are typical for many nucleophilic substitution reactions. However, it is sensitive to acidic conditions, which can lead to deprotection and the formation of the corresponding aldehyde.

A potential side reaction, particularly with sterically hindered or strongly basic nucleophiles, is elimination (E2) to form 2-methylene-4-methyl-1,3-dioxane. Careful selection of the nucleophile and reaction conditions is crucial to favor the desired substitution product.

General Reaction Pathway

The nucleophilic substitution on this compound follows a general SN2 pathway, as illustrated below.

Caption: General SN2 reaction pathway for this compound.

Predicted Nucleophilic Substitution Reactions and Data

| Nucleophile (Nu⁻) | Reagent Example | Product | General Conditions | Anticipated Yield |

| Alkoxide (RO⁻) | Sodium ethoxide | 2-Ethoxymethyl-4-methyl-1,3-dioxane | Ethanol, Reflux | Good to Excellent |

| Thiolate (RS⁻) | Sodium thiophenoxide | 2-(Phenylthiomethyl)-4-methyl-1,3-dioxane | DMF or Acetonitrile, RT to 60 °C | Good to Excellent |

| Azide (N₃⁻) | Sodium azide | 2-Azidomethyl-4-methyl-1,3-dioxane | DMF or DMSO, 50-100 °C | Good |

| Cyanide (CN⁻) | Sodium cyanide | 2-Cyanomethyl-4-methyl-1,3-dioxane | DMSO, 80-120 °C | Moderate to Good |

| Amine (R₂NH) | Diethylamine | 2-(Diethylaminomethyl)-4-methyl-1,3-dioxane | Acetonitrile or THF, with a non-nucleophilic base (e.g., K₂CO₃), Reflux | Moderate to Good |

Experimental Protocols (Based on Analogs)

The following protocols are adapted from literature procedures for structurally related compounds and serve as a starting point for optimization.

General Experimental Workflow

Caption: A typical experimental workflow for nucleophilic substitution.

Protocol 1: Synthesis of 2-Alkoxymethyl-4-methyl-1,3-dioxane (Ether Synthesis)

This protocol is adapted from the synthesis of related 2-alkoxymethyl derivatives.

Materials:

-

This compound (1.0 eq)

-

Sodium metal (1.1 eq)

-

Anhydrous alcohol (e.g., ethanol, as solvent)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium metal in an excess of the desired anhydrous alcohol to prepare the corresponding sodium alkoxide in situ.

-

To the freshly prepared sodium alkoxide solution, add this compound dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Remove the alcohol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol 2: Synthesis of 2-(Arylthiomethyl)-4-methyl-1,3-dioxane (Thioether Synthesis)

Materials:

-

This compound (1.0 eq)

-

Thiol (e.g., thiophenol) (1.1 eq)

-

Potassium carbonate (1.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the thiol in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 30 minutes.

-

Add this compound to the mixture.

-

Heat the reaction to 60 °C and monitor by TLC.

-

After the reaction is complete, cool to room temperature and pour into water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Protocol 3: Synthesis of 2-Azidomethyl-4-methyl-1,3-dioxane

Materials:

-

This compound (1.0 eq)

-

Sodium azide (1.5 eq)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Water

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound and sodium azide in anhydrous DMSO.

-

Heat the reaction mixture to 80 °C with stirring.

-

Monitor the reaction by TLC or IR spectroscopy (disappearance of the C-Br stretch and appearance of the azide stretch at ~2100 cm⁻¹).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extract the aqueous phase with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and carefully concentrate the organic phase under reduced pressure (Note: low molecular weight azides can be explosive; use appropriate safety precautions).

-

Purify the product by column chromatography on silica gel.

Applications in Drug Development

The products of nucleophilic substitution reactions with this compound are valuable intermediates in medicinal chemistry.

-

Protected Aldehyde Synthon: The dioxane moiety serves as a protecting group for a hydroxy-substituted aldehyde. This allows for extensive chemical modifications at the substituted position, followed by deprotection under acidic conditions to reveal the aldehyde for further elaboration, such as reductive amination or Wittig reactions.

-

Bioisosteric Replacement: The resulting ether, thioether, and amine derivatives can be used as bioisosteres for other functional groups in drug candidates to modulate properties like solubility, metabolic stability, and target binding.

-

Linker Chemistry: The substituted 4-methyl-1,3-dioxane unit can act as a flexible linker in the design of bifunctional molecules, such as PROTACs or targeted drug conjugates.

Conclusion

This compound is a promising synthetic building block for the introduction of a protected aldehyde or a functionalized propylene glycol unit. While direct and extensive experimental data on its nucleophilic substitution reactions are limited, strong analogies can be drawn from related halomethyl-dioxanes. The provided protocols offer a solid foundation for researchers to explore the synthetic utility of this compound in their respective fields, with the understanding that optimization of reaction conditions will be necessary. The versatility of the resulting products underscores their potential in the development of novel therapeutics and other complex organic molecules.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Bromomethyl-4-methyl-1,3-dioxane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 2-Bromomethyl-4-methyl-1,3-dioxane.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is a general synthetic route for this compound?

A common and effective method is the acid-catalyzed acetalization of 1,3-butanediol with bromoacetaldehyde or a bromoacetaldehyde equivalent. The reaction involves the formation of a cyclic acetal, the 1,3-dioxane ring, by reacting the diol with the aldehyde in the presence of an acid catalyst, typically with the removal of water to drive the equilibrium towards the product.

Q2: My reaction yield is consistently low. What are the potential causes and solutions?

Low yields can stem from several factors. Below is a table summarizing common issues and their remedies, followed by a more detailed explanation.

| Potential Cause | Recommended Solution |

| Incomplete Reaction | Increase reaction time. Increase catalyst loading. Ensure efficient water removal (Dean-Stark trap or drying agent). |

| Hydrolysis of Product | Use a non-aqueous workup. Neutralize the acid catalyst promptly after the reaction. Avoid exposure to acidic conditions during purification. |

| Side Reactions | Control reaction temperature. Use a milder acid catalyst. Ensure the purity of starting materials. |

| Loss during Workup/Purification | Minimize water washes. Use a suitable extraction solvent. Optimize distillation conditions (vacuum, temperature). |

-

Incomplete Reaction: The formation of the 1,3-dioxane is a reversible equilibrium reaction.[1] To drive the reaction to completion, it is crucial to remove the water byproduct. A Dean-Stark trap is commonly used for this purpose when the solvent forms an azeotrope with water. Alternatively, adding a drying agent like anhydrous magnesium sulfate or molecular sieves to the reaction mixture can be effective. Increasing the reaction time or the amount of acid catalyst can also improve conversion, but be mindful of potential side reactions with prolonged acid exposure.

-

Hydrolysis of Product: 1,3-Dioxanes are sensitive to acid and can hydrolyze back to the starting diol and aldehyde, especially in the presence of water.[2] During the workup, it is critical to neutralize the acid catalyst, for instance, by washing with a mild base like sodium bicarbonate solution. Minimize contact with aqueous acidic solutions.

-

Side Reactions: At elevated temperatures, 1,3-butanediol can undergo acid-catalyzed dehydration.[3] Bromoacetaldehyde itself can be unstable and prone to polymerization or other side reactions. Using a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS) instead of p-toluenesulfonic acid (PTSA), and maintaining a controlled reaction temperature can help minimize these unwanted pathways. The purity of the bromoacetaldehyde or its precursor is also critical; impurities can lead to the formation of byproducts that are difficult to remove.

Q3: I am observing the formation of diastereomers. How can I control the stereochemistry?

The use of 1,3-butanediol, which is a chiral molecule (unless a racemic mixture is used), will result in the formation of diastereomers of this compound. The methyl group at the 4-position of the dioxane ring creates a stereocenter, and its orientation relative to the bromomethyl group at the 2-position leads to cis and trans isomers.

The ratio of these diastereomers is influenced by thermodynamic and kinetic factors during the reaction.[1] Generally, the thermodynamically more stable isomer, where bulky substituents occupy equatorial positions on the dioxane ring chair conformation, is favored under equilibrium conditions.[4] To achieve a higher diastereomeric ratio, you can:

-

Allow the reaction to reach thermodynamic equilibrium: Longer reaction times or gentle heating after the initial reaction can allow for equilibration to the more stable diastereomer.

-

Choice of catalyst: The type and amount of acid catalyst can influence the rate of equilibration.

-

Purification: The diastereomers may be separable by careful column chromatography or fractional distillation, although this can be challenging due to their similar physical properties.

Q4: What are the best practices for the purification of this compound?

Purification is typically achieved by vacuum distillation.[5] However, some brominated acetals can be thermally sensitive and may decompose at high temperatures.[5] It is crucial to:

-

Use a high-vacuum system to lower the boiling point.

-

Monitor the distillation temperature closely and avoid overheating.

-

Perform a careful fractional distillation to separate the product from any lower or higher boiling impurities.

Before distillation, a standard workup involves neutralizing the acid catalyst, washing with brine to remove water-soluble impurities, and drying the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

Experimental Protocols

Below is a representative experimental protocol for the synthesis of this compound. Note: This is a general guideline and may require optimization for your specific laboratory conditions and scale.

Synthesis of this compound

-

Materials:

-

1,3-Butanediol

-

Bromoacetaldehyde diethyl acetal (as a stable precursor to bromoacetaldehyde)

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Toluene (or another suitable solvent that forms an azeotrope with water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Set up a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stirrer.

-

To the flask, add 1,3-butanediol (1.0 eq), bromoacetaldehyde diethyl acetal (1.1 eq), and toluene.

-

Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.01-0.05 eq).

-

Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the progress of the reaction by TLC or GC. The reaction is typically complete when no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

-

Visualizations

Experimental Workflow

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Logic

Caption: A troubleshooting decision tree for addressing low reaction yields.

References

- 1. researchgate.net [researchgate.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. CZ269391A3 - PROCESS FOR PREPARING 2-BROMOMETHYL-2-(2,4-DICHLOROPHENYL)-4-n-PROPYL-1,3-DIOXOLANE - Google Patents [patents.google.com]

Technical Support Center: Synthesis of 2-Bromomethyl-4-methyl-1,3-dioxane

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-Bromomethyl-4-methyl-1,3-dioxane, focusing on the identification and mitigation of reaction byproducts and impurities.

Troubleshooting Guide

Researchers may encounter several common issues during the synthesis and purification of this compound. This guide outlines potential problems, their likely causes, and recommended solutions.

| Issue Observed | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Reagent Degradation: Moisture sensitivity of starting materials or intermediates. 3. Equilibrium: The reaction is reversible and has not been driven to completion. | 1. Increase reaction time or moderately increase the temperature. 2. Ensure all glassware is oven-dried and reagents are anhydrous. 3. Use a Dean-Stark apparatus or another method to remove the water or alcohol byproduct (e.g., methanol from bromoacetaldehyde dimethyl acetal) to shift the equilibrium. |